molecular formula C18H17BrO B2714724 (2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 196081-81-9

(2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No.: B2714724
CAS No.: 196081-81-9
M. Wt: 329.237
InChI Key: JAJKSQUGVMNZJX-LFYBBSHMSA-N
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Description

(2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a bromophenyl group and a propan-2-ylphenyl group connected by a prop-2-en-1-one linkage, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one typically involves the aldol condensation reaction between 4-bromoacetophenone and 4-isopropylbenzaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide, in an ethanol-water mixture. The reaction mixture is stirred at room temperature for several hours, followed by acidification to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into corresponding alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Iodophenyl derivatives.

Scientific Research Applications

(2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenyl and propan-2-ylphenyl groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
  • (2E)-1-(4-Fluorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
  • (2E)-1-(4-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Uniqueness

(2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable tool in synthetic and medicinal chemistry.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO/c1-13(2)15-6-3-14(4-7-15)5-12-18(20)16-8-10-17(19)11-9-16/h3-13H,1-2H3/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJKSQUGVMNZJX-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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